molecular formula C3H2N4O4 B1585103 3,5-dinitro-1H-pyrazole CAS No. 38858-89-8

3,5-dinitro-1H-pyrazole

Cat. No. B1585103
CAS RN: 38858-89-8
M. Wt: 158.07 g/mol
InChI Key: UKZXCZWGGXVKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dinitro-1H-pyrazole is a chemical compound with the molecular formula C3H2N4O4 . It has a molecular weight of 158.07 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 4-amino-3,5-dinitro-1H-pyrazole (a derivative of 3,5-dinitro-1H-pyrazole) has been achieved through a vicarious nucleophilic substitution (VNS) reaction . The structure of the synthesized compound was characterized using NMR, IR, and element analysis .


Molecular Structure Analysis

The molecular structure of 3,5-dinitro-1H-pyrazole can be represented by the InChI code: 1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5) . This structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In the series of N-unsubstituted monocyclic pyrazoles, all possible C-mono- and dinitro derivatives containing a C–NH2 group were obtained, including 4-amino-3,5-dinitropyrazole .


Physical And Chemical Properties Analysis

3,5-dinitro-1H-pyrazole is a powder that is stored at room temperature . It has a molecular weight of 158.0724 . The proton affinity of the compound is 759.4 kJ/mol, and its gas basicity is 727.5 kJ/mol .

Scientific Research Applications

Synthesis and Characterization

  • 3,5-dinitro-1H-pyrazole is used in synthesizing energetic derivatives with high thermal stability. Benz, Klapötke, and Stierstorfer (2020) developed 5‐(3,5‐dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its derivatives, characterized by X-ray diffraction, vibrational spectroscopy, NMR spectroscopy, and differential thermal analysis (Benz, Klapötke, & Stierstorfer, 2020).

Thermal Behavior

  • Wang et al. (2012) studied the thermal decomposition kinetics and mechanism of 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) using differential scanning calorimetry and thermolysis in situ rapid-scan FTIR technology. They found that LLM-116 decomposition starts with molecular water loss and NO2 formation (Wang et al., 2012).

Energetic Performance

  • Dalinger et al. (2015) synthesized a new family of nitropyrazoles bearing a trinitromethyl moiety, showing promising energetic performance. These compounds possess positive calculated heats of formation and exhibit energetic performance comparable to established energetic materials (Dalinger et al., 2015).

Ballistic Effectiveness

  • Lempert et al. (2016) estimated the ballistic effectiveness of 3,4- and 3,5-dinitro-l-(trinitromethyl)1H-pyrazoles as oxidizers for composite solid propellants. These compounds show potential in creating metal-free solid composite propellants with high performance (Lempert et al., 2016).

Amination and Structural Study

  • Zhao et al. (2014) conducted a comparative study of structural and energetic properties of 3-nitro-1H-1,2,4-triazole and 3,5-dinitro-1H-pyrazole upon amination. The study offers insights into the influence of amino substituents on the structural and energetic properties of these materials (Zhao et al., 2014).

Heat-Resistant Explosive Applications

  • Li et al. (2016) synthesized a novel energetic heat-resistant explosive, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), and its salts. These compounds exhibited excellent thermal stabilities and high positive heats of formation, making them suitable for use as heat-resistant energetic materials (Li et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

There is a long-term goal of developing high energy density materials (HEDM), and 3,5-dinitro-1H-pyrazole is a part of this research . A novel N-bridged structure of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its selected nitrogen-rich energetic salts have been designed and synthesized . These compounds are being studied for their potential as new, safe, and environmentally benign energetic materials .

properties

IUPAC Name

3,5-dinitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZXCZWGGXVKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192109
Record name 3,5-Dinitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dinitro-1H-pyrazole

CAS RN

38858-89-8
Record name 3,5-Dinitropyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038858898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dinitro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dinitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3,5-dinitro-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3,5-dinitro-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3,5-dinitro-1H-pyrazole
Reactant of Route 5
3,5-dinitro-1H-pyrazole
Reactant of Route 6
3,5-dinitro-1H-pyrazole

Citations

For This Compound
120
Citations
YL Wang, FQ Zhao, YP Ji, Q Pan, JH Yi, T An… - Journal of Analytical and …, 2012 - Elsevier
4-Amino-3,5-dinitro-1H-pyrazole (LLM-116) was synthesized by vicarious nucleophilic substitution (VNS) reaction, and its structure was characterized by NMR, IR and element analysis. …
Number of citations: 50 www.sciencedirect.com
RD Schmidt, GS Lee, PF Pagoria… - Journal of …, 2001 - Wiley Online Library
A novel synthesis of the title compound was achieved by direct animation using Vicarious Nucleophilic Substitution (VNS) methodology. Reaction of 1,1,1‐trimethylhydrazinium iodide …
Number of citations: 115 onlinelibrary.wiley.com
XY Zhang, XY Lin, BY Guo, C Tan, Y Han - Journal of Molecular Structure, 2022 - Elsevier
4-Azido-3,5-dinitro-1H-pyrazole (ADNP) was synthesized in good yield and high purity, with the possibility of large-scale preparation. Based on the reactivity of the acidic proton, the …
Number of citations: 4 www.sciencedirect.com
K Pandey, P Bhatia, K Mohammad, VD Ghule… - Organic & …, 2023 - pubs.rsc.org
A new class of heat-resistant explosives was synthesized by coupling N-methyl-3,5-dinitropyrazole with polynitrobenzene moieties through carbon–carbon bonds. Simple Pd(0)-based …
Number of citations: 3 pubs.rsc.org
VP Sinditskii, SP Smirnov, VY Egorshev… - 4th KISHEM and …, 2017 - researchgate.net
Despite intensive recent activities in studying the thermal behavior of the nitropyrazoles, the decomposition kinetics and mechanism still raise many questions. Besides, no experimental …
Number of citations: 3 www.researchgate.net
XQ Feng, DL Cao, JL Cui - Journal of Energetic Materials, 2016 - Taylor & Francis
A novel energetic material, 3,5-dinitro-4-nitroxypyrazole (DNNP), was synthesized via nitration and nucleophilic substitution reaction using 4-chloropyrazole as raw material. The …
Number of citations: 4 www.tandfonline.com
J Wang, R Lv, L Jiang, S Song, K Wang… - Chemistry of Heterocyclic …, 2022 - Springer
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100C for 4 h. Based on this compound, four new energetic …
Number of citations: 1 link.springer.com
BT Li, LL Li, LL Liu - Molecular Physics, 2020 - Taylor & Francis
High-energy-density compounds are designed successively by substituting the hydrogen atoms of 1H-pyrazole by the nitro group. The thermal stabilities are explored by the …
Number of citations: 5 www.tandfonline.com
P Yin, LA Mitchell, DA Parrish… - Chemistry–An Asian …, 2017 - Wiley Online Library
In the design of advanced energetic materials, high‐density explosophores play a pivotal role because of their remarkable enhancement of both density and molecular stability. Using …
Number of citations: 41 onlinelibrary.wiley.com
AA Konnov, MS Klenov, AM Churakov… - Energetic Materials …, 2023 - Elsevier
Novel energetic furazans 3a–3c and 4a–4c containing isomeric (3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy and (3,5-dinitro-1H-pyrazol-1-yl)-NNO-azoxy moieties have been obtained. A …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.